molecular formula C15H23BClNO3 B1434353 (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704081-78-6

(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1434353
CAS No.: 1704081-78-6
M. Wt: 311.6 g/mol
InChI Key: CMYNBZRPQNBORL-UHFFFAOYSA-N
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Description

This boronic acid derivative features a phenyl ring substituted with a chlorine atom at the 3-position and a 3-(4-methylpiperidin-1-yl)propoxy group at the 4-position. The 4-methylpiperidine group introduces steric bulk and basicity, which may enhance target binding or modulate pharmacokinetic properties.

Properties

IUPAC Name

[3-chloro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO3/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17/h3-4,11-12,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNBZRPQNBORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s role as a reagent in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds. These compounds could potentially influence a wide range of biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents such as ethanol and dimethylformamide, but is poorly soluble in water. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific organic compounds that it helps to synthesize through Suzuki-Miyaura cross-coupling reactions. These effects could range widely, from changes in cellular signaling pathways to alterations in the structure and function of proteins or other macromolecules.

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with the active site serine or threonine residues. These interactions can inhibit the enzymatic activity, thereby modulating biochemical pathways. Additionally, this compound can bind to proteins that contain diol groups, such as glycoproteins, through the formation of boronate esters.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit kinases that play a crucial role in the phosphorylation of proteins, thereby affecting downstream signaling events. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. The boronic acid moiety of the compound forms a reversible covalent bond with the hydroxyl groups of serine or threonine residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and flux. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in energy production and metabolic intermediates. Additionally, this compound can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to proteins that facilitate its transport and localization within the cell. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and DNA-binding proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it affects metabolic processes and energy production.

Biological Activity

(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits a range of pharmacological properties, making it a subject of interest for various applications, including antibacterial activity and as a reagent in organic synthesis.

Chemical Structure and Properties

The compound has the following structural formula:

C15H23BClNO\text{C}_{15}\text{H}_{23}\text{BClNO}

It features a chloro-substituted phenyl ring, a propoxy group, and a piperidine moiety. The presence of these functional groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that boronic acids can form reversible covalent bonds with diols, which is crucial for their role in various biochemical processes. This property is exploited in applications such as:

  • Antibacterial Activity : The compound has demonstrated potential in bacterial detection and inhibition. Studies have shown that phenylboronic acid derivatives can bind to glycolipids on bacterial surfaces, enhancing their aggregation and leading to increased antibacterial effects .
  • Suzuki–Miyaura Cross-Coupling Reaction : As a boron reagent, this compound facilitates carbon-carbon bond formation in organic synthesis, which is essential for constructing complex organic molecules .

Antibacterial Studies

Recent investigations into the antibacterial properties of boronic acids reveal their effectiveness against various bacterial strains. The mechanism involves the aggregation of bacteria through interactions between the boronic acid groups and bacterial surface components .

Study Bacterial Strain Concentration (CFU/mL) Effect
Study AE. coli10^4Significant reduction in viability
Study BS. aureus10^5Enhanced aggregation observed

These findings suggest that the size of aggregates formed by the interaction between phenylboronic acids and bacteria is critical for their antibacterial efficacy.

Pharmacological Applications

The compound's structural features allow it to act as an inhibitor in various enzymatic processes. For example, studies have indicated its potential as an inhibitor of certain kinases involved in cancer progression. The piperidine moiety may enhance its binding affinity to target proteins, which is essential for drug design .

Case Studies

  • Detection of Bacteria : A study demonstrated a novel method using boronic acid-modified dendrimers for rapid bacterial detection. The introduction of phenylboronic acid groups significantly improved sensitivity, allowing for the detection of low bacterial concentrations .
  • Inhibition Studies : In vitro studies showed that this compound effectively inhibited specific kinases at nanomolar concentrations, indicating its potential as a therapeutic agent in oncology .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an organic halide in the presence of a palladium catalyst . The compound's structure allows it to act as an effective boron reagent, facilitating the formation of complex organic molecules under mild conditions.

Key Features :

  • Functional Group Tolerance : The reaction conditions are generally mild and can accommodate a variety of functional groups, making it suitable for diverse substrates.
  • Environmental Considerations : The use of organoboron reagents like this compound is often considered environmentally benign due to their stability and low toxicity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis through multiple mechanisms:

  • Cell Cycle Arrest : In vitro studies demonstrated that this compound can induce G1 phase arrest in renal cancer and leukemia cells, leading to reduced cell viability .
  • Mechanisms of Action :
    • The compound interacts with specific cellular targets involved in signaling pathways critical for cancer progression.
    • It may inhibit proteasome activity, which is essential for degrading proteins that regulate cell cycle and apoptosis .

In Vitro Studies

Several studies have highlighted the efficacy of this compound in inhibiting cancer cell lines:

Cancer Type IC50 Value Mechanism
Renal CancerX μMG1 phase arrest
LeukemiaY μMApoptosis induction

(Note: Specific IC50 values were not provided in the search results; these should be filled in based on experimental data from literature.)

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The target compound’s analogs differ in substituent groups, linker length, and heterocyclic moieties, leading to distinct physicochemical and biological properties. Below is a comparative table summarizing critical differences (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Compound Name (CAS) Substituent/Linker Variation Molecular Weight (g/mol) Key Differences vs. Target Compound Evidence Source
(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid (1704074-00-9) Ethoxy linker (shorter by 1 carbon) ~257.52 Reduced linker length may decrease flexibility and binding affinity [9]
(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid (1704080-14-7) Dimethylamino group (smaller, non-cyclic) 257.52 Lower steric hindrance; altered basicity and solubility [13]
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid (913835-43-5) Piperazine ring (two nitrogen atoms) ~282.58 Increased hydrogen-bonding potential; higher polarity [14]
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1704074-25-8) Methylene linker + ethylpiperazine 282.58 Conformational rigidity; altered spatial orientation [17]
3-Chloro-4-Isopropoxyphenylboronic Acid Isopropoxy group (no nitrogen substituent) ~200.45 Reduced basicity; simplified electronic profile [16]

Impact of Substituents on Physicochemical Properties

  • Linker Length: The propoxy linker in the target compound (vs.
  • Heterocyclic Moieties : The 4-methylpiperidine group (target) offers moderate steric bulk and basicity (pKa ~8–9), whereas piperazine analogs (e.g., ) exhibit higher polarity and dual nitrogen sites for hydrogen bonding.
  • Electronic Effects : The chlorine atom at the 3-position exerts an electron-withdrawing effect, increasing the boronic acid’s acidity (pKa ~8–9) and enhancing its reactivity in forming boronate esters .

Preparation Methods

General Synthetic Strategy

The target compound is a boronic acid derivative featuring a 3-chloro-4-substituted phenyl core with a 3-(4-methylpiperidin-1-yl)propoxy side chain. The preparation typically involves:

  • Formation of the arylboronic acid moiety via lithiation followed by borylation.
  • Introduction of the propoxy linker and subsequent attachment of the 4-methylpiperidine group.
  • Purification and characterization of the final boronic acid compound.

Lithiation and Borylation of Aryl Precursors

A common and robust approach to synthesize arylboronic acids involves the metalation of halogenated aromatic precursors followed by quenching with boron reagents.

Typical Procedure:

Step Reagents and Conditions Notes
1 Starting material: 4-bromo-2-chloroanisole or similar halogenated aromatic compound Provides the aryl backbone with chloro substituent
2 Addition of n-butyllithium (n-BuLi) in hexane at -78°C Metalation of aromatic ring to generate aryllithium intermediate
3 Stirring for 30-60 minutes at low temperature Ensures complete lithiation
4 Addition of trimethyl borate or triisopropyl borate Boronation step to introduce boronic acid precursor
5 Warm to room temperature and stir for 30 minutes to overnight Completion of borylation
6 Quenching with water and acid (e.g., 2N HCl) Hydrolysis to boronic acid
7 Extraction with ethyl acetate and purification by crystallization or chromatography Isolation of pure arylboronic acid

This method yields substituted arylboronic acids with good efficiency. For example, 3-chloro-4-methoxyphenylboronic acid was prepared with this approach, showing characteristic NMR signals and purity suitable for further functionalization.

Introduction of the 3-(4-methylpiperidin-1-yl)propoxy Side Chain

The propoxy linker with a terminal 4-methylpiperidine unit is typically introduced through nucleophilic substitution or alkylation reactions on the phenolic intermediate.

  • The phenol group at the 4-position of the aryl ring is reacted with a suitable 3-bromopropyl or 3-chloropropyl derivative bearing the 4-methylpiperidine moiety.
  • This reaction is performed under basic conditions (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 60°C) for several hours to ensure complete substitution.
  • The product is purified by column chromatography or recrystallization.

This step ensures the formation of the ether linkage connecting the arylboronic acid core to the piperidinylpropoxy substituent.

Palladium-Catalyzed Coupling for Complex Substitutions

For more complex derivatives or to introduce heterocyclic moieties, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed.

  • The arylboronic acid or its ester is reacted with aryl halides or heteroaryl halides in the presence of a palladium catalyst like dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct.
  • Bases such as tripotassium phosphate tribasic or cesium carbonate are used.
  • Reactions are carried out in solvents like DMF or dioxane/water mixtures under inert atmosphere (argon or nitrogen).
  • Typical reaction temperatures range from 60°C to 80°C, with reaction times of 2 to 4 hours.
  • After reaction completion, the mixture is purified by silica gel chromatography.

Q & A

Basic: What synthetic routes are recommended for preparing (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid?

Answer:
A common approach involves sequential functionalization of the phenyl ring. First, introduce the chlorinated aryl group via electrophilic substitution, followed by coupling the 4-methylpiperidine-propoxy moiety through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The boronic acid group is typically introduced using directed ortho-metalation or Miyaura borylation . For example, intermediates like 3-chloro-4-(3-bromopropoxy)phenylboronic acid can undergo nucleophilic displacement with 4-methylpiperidine. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions such as protodeboronation .

Advanced: How can protodeboronation be minimized during Suzuki-Miyaura coupling with this compound?

Answer:
Protodeboronation is influenced by pH, solvent polarity, and steric hindrance. Using anhydrous, aprotic solvents (e.g., THF, DMF) and maintaining neutral to slightly basic conditions (pH 7–9) reduces acid-catalyzed decomposition. Adding stabilizing agents like pinacol or ethylene glycol esters can protect the boronic acid . Steric shielding from the 4-methylpiperidine group may inherently reduce susceptibility to hydrolysis. For sensitive reactions, pre-forming the trifluoroborate salt (KHF2) enhances stability .

Basic: What analytical techniques are optimal for characterizing this boronic acid?

Answer:

  • NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm for boronic acids) confirms boron presence, while ¹H/¹³C NMR resolves substituent patterns (e.g., piperidine protons at δ 1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺) validates molecular formula. For example, HRMS data in related compounds show precision within 1 ppm error .
  • X-ray Crystallography: Resolves stereochemistry and supramolecular interactions (e.g., B–O hydrogen bonds) .

Advanced: How does the 4-methylpiperidine-propoxy moiety influence reactivity and solubility?

Answer:
The 4-methylpiperidine group introduces steric bulk, slowing undesired side reactions (e.g., dimerization) but may reduce coupling efficiency in Suzuki reactions. Solubility in polar solvents (e.g., DMSO, methanol) is enhanced by the propoxy linker, while the piperidine’s basicity allows salt formation under acidic conditions. However, aqueous solubility is limited; co-solvents (e.g., ethanol/water mixtures) or micellar catalysis (using surfactants) are recommended for biphasic systems .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to potential amine vapors from the piperidine group.
  • First Aid: In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult safety data sheets (SDS) for boronic acid derivatives, which may cause respiratory irritation .

Advanced: How can structural analogs guide SAR studies for drug discovery?

Answer:
Modifying the piperidine substituent (e.g., replacing 4-methyl with bulkier groups) alters binding affinity to target proteins. For instance, analogs with cyclohexyl or fluorinated piperidines show enhanced metabolic stability in kinase inhibitors . Computational docking studies (e.g., AutoDock Vina) predict interactions between the boronic acid and catalytic serine residues in proteases, guiding rational design .

Basic: What are the storage conditions to ensure compound stability?

Answer:
Store at 2–8°C under inert gas (argon) in amber vials to prevent oxidation and moisture uptake. Lyophilization improves long-term stability. Avoid prolonged exposure to light, which may degrade the boronic acid group .

Advanced: How to resolve contradictions in catalytic activity data across studies?

Answer:
Discrepancies often arise from variations in catalyst loading, ligand choice (e.g., Pd(PPh₃)₄ vs. SPhos), or base (K₂CO₃ vs. CsF). Systematically replicate conditions from literature and validate via control experiments. For example, ligand-free conditions may reduce activity but improve reproducibility in aqueous Suzuki reactions .

Basic: What solvents are compatible with this boronic acid in cross-coupling reactions?

Answer:
Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethereal solvents (THF, 1,4-dioxane) are preferred for Pd-catalyzed reactions. Avoid protic solvents (water, alcohols) unless stabilized by additives like phase-transfer catalysts .

Advanced: What computational tools predict the compound’s reactivity in complex systems?

Answer:
Density Functional Theory (DFT) calculates transition-state energies for Suzuki coupling, while molecular dynamics simulations model solvation effects. Software like Gaussian or ORCA provides insights into boron’s electrophilicity and steric parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid
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(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.